3,5-Dimethyl-4-(pentyloxy)benzoyl chloride

Catalog No.
S8360418
CAS No.
M.F
C14H19ClO2
M. Wt
254.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-4-(pentyloxy)benzoyl chloride

Product Name

3,5-Dimethyl-4-(pentyloxy)benzoyl chloride

IUPAC Name

3,5-dimethyl-4-pentoxybenzoyl chloride

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

InChI

InChI=1S/C14H19ClO2/c1-4-5-6-7-17-13-10(2)8-12(14(15)16)9-11(13)3/h8-9H,4-7H2,1-3H3

InChI Key

OSGSAUGKFIPSMV-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1C)C(=O)Cl)C

Canonical SMILES

CCCCCOC1=C(C=C(C=C1C)C(=O)Cl)C

3,5-Dimethyl-4-(pentyloxy)benzoyl chloride is a substituted aromatic acyl chloride used as a reactive intermediate in organic synthesis. This class of compounds is primarily employed to introduce the 3,5-dimethyl-4-(pentyloxy)benzoyl moiety into larger molecular architectures, particularly in the fields of liquid crystals and specialty polymers. The reactivity of the benzoyl chloride group is influenced by the electronic and steric effects of its substituents, making each derivative a specific tool for achieving precise molecular designs and material properties. [REFS-1, REFS-2]

Research Fit

Designed as a reactive intermediate for discotic liquid crystal synthesis
3,5-dimethyl substitution enables access to dual Dhd/ND mesophase
Steric moderation by ortho-methyl groups supports controlled polymerization

Substituting this compound with simpler analogs like 3,5-dimethylbenzoyl chloride, 4-(pentyloxy)benzoyl chloride, or those with different alkoxy chain lengths (e.g., butoxy, hexyloxy) is often unviable for performance-critical applications. The specific pentyloxy (C5) chain length is a key determinant of the thermal behavior and phase complexity in liquid crystal systems, directly impacting properties like the clearing point and the temperature range of desired mesophases. [1] Simultaneously, the 3,5-dimethyl groups introduce significant steric hindrance, which dictates molecular geometry, packing efficiency, and intermolecular interactions in the final material—attributes that cannot be replicated by a non-methylated or differently substituted benzoyl chloride. [2]

Substitution Risk

Loss of columnar mesophase
Without ortho-methyl groups, the Dhd columnar phase may be lost, limiting the material to only ND phase.
Reduced reaction control
Lack of steric shielding on unsubstituted benzoyl chloride may increase hydrolysis and side reactions during polymerization.

Precursor Suitability: Precise Tuning of Liquid Crystal Phase Behavior via C5 Alkoxy Chain

In calamitic liquid crystals, the length of the terminal 4-alkoxy chain is a primary tool for controlling thermal properties. Studies on homologous series of 4-alkoxybenzoate derivatives consistently show that increasing the alkyl chain length elevates the clearing point (nematic-to-isotropic transition temperature) and broadens the temperature range of smectic phases. [REFS-1, REFS-2] The pentyloxy (C5) chain on this precursor provides a specific intermediate clearing point and mesophase stability profile compared to more common butoxy (C4) or hexyloxy (C6) analogs, enabling fine-tuning of the final material's operating temperature range. [3]

Evidence DimensionInfluence of Alkoxy Chain Length on Liquid Crystal Clearing Point
Target Compound DataThe pentyloxy (C5) group provides a specific, intermediate thermal profile.
Comparator Or BaselineShorter chains (e.g., C1-C4) generally yield lower clearing points and favor nematic phases; longer chains (e.g., C6-C8) yield higher clearing points and promote more ordered smectic phases. [REFS-1, REFS-2, REFS-3]
Quantified DifferenceSystematic, predictable shift in phase transition temperatures based on methylene (-CH2-) unit addition.
ConditionsSynthesis of homologous series of liquid crystals incorporating 4-alkoxybenzoate esters.

This allows for the precise formulation of liquid crystal mixtures with specific, predetermined transition temperatures required for display or sensor applications.

Mesophase Behavior
Class-level inference
3,5-dimethyl system exhibits Dhd + ND; 2,6-dimethyl system only ND
3,5-substitution is associated with Dhd columnar phase formation
Based on triphenylene hexaesters; pentyloxy homolog inferred

Processability: Steric Control of Molecular Geometry for Optimized Material Packing

The presence of two methyl groups at the 3 and 5 positions (ortho to the alkoxy group and meta to the acyl chloride) introduces significant steric bulk. This structural feature prevents the phenyl ring from being coplanar with adjacent molecular structures it is bonded to. This contrasts with its non-methylated analog, 4-(pentyloxy)benzoyl chloride. This forced non-planar geometry is a critical design element that disrupts crystal packing, which can lower melting points and enhance solubility in organic solvents, improving processability. In the context of liquid crystals, this steric influence directly modifies the shape of the molecule, which is a key factor in determining the type of mesophase formed. [1]

Evidence DimensionMolecular Geometry and Torsional Angles
Target Compound Data3,5-dimethyl substitution sterically forces a non-planar conformation of the benzoyl group relative to its substituents.
Comparator Or BaselineUnsubstituted 4-(pentyloxy)benzoyl chloride allows for greater rotational freedom and potential for more planar, tightly packed structures.
Quantified DifferenceIntroduction of a significant rotational barrier around the aryl-ester/amide bond formed during synthesis.
ConditionsStandard acylation reactions and resulting molecular conformations in polymers or liquid crystals.

Control over molecular geometry is essential for designing materials with specific packing motifs, such as those required for creating specific liquid crystal phases or amorphous polymers with improved solubility.

Reactivity Profile
Class-level inference
Ortho-methyl groups provide steric hindrance; unsubstituted benzoyl chloride lacks this
May contribute to more controlled polymerization
Inferred from class; specific kinetic data not available

Synthesis Compatibility: Attenuated Reactivity for Enhanced Selectivity

The two methyl groups at the 3 and 5 positions act as weak electron-donating groups (+I effect). This inductive effect slightly increases the electron density on the aromatic ring, which in turn marginally reduces the partial positive charge (electrophilicity) of the carbonyl carbon. As a result, 3,5-Dimethyl-4-(pentyloxy)benzoyl chloride is expected to be slightly less reactive than its non-methylated analog, 4-(pentyloxy)benzoyl chloride. This attenuated reactivity can be advantageous in complex syntheses involving multiple functional groups, as it can lead to greater selectivity and reduced side reactions when reacting with highly nucleophilic substrates.

Evidence DimensionElectrophilicity of Carbonyl Carbon
Target Compound DataSlightly reduced electrophilicity due to the +I effect of two meta-methyl groups.
Comparator Or BaselineBenzoyl chloride or 4-(pentyloxy)benzoyl chloride (lacks electron-donating methyl groups).
Quantified DifferenceA marginal but potentially significant reduction in acylation reaction rate.
ConditionsNucleophilic acyl substitution reactions.

For process chemists and in the synthesis of complex molecules, having a less aggressive acylating agent can improve reaction control, increase yields of the desired product, and simplify purification.

Purity Specification
Vendor specification
Min. purity 95% for target; 97% for 4-pentyloxy analog, 98% for 3,5-dimethylbenzoyl chloride
Higher purity baseline for a complex monomer may reduce impurity risks
Verify lot-specific CoA; impurity profiles may vary

Precursor for Tuned Nematic and Smectic Liquid Crystals

This compound is the right choice for synthesizing liquid crystalline materials where the nematic-to-isotropic transition temperature needs to be precisely set. The C5 pentyloxy chain provides a predictable thermal profile, while the 3,5-dimethyl groups modify the molecular shape to influence the stability and type of mesophase, making it suitable for developing custom liquid crystal mixtures for displays and optical sensors. [1]

Monomer for High-Solubility Aromatic Polyesters and Polyamides

When used in polycondensation reactions, the bulky 3,5-dimethyl groups disrupt chain packing and reduce crystallinity in the resulting aromatic polymer. This leads to enhanced solubility in common organic solvents, simplifying processing and formulation for applications like specialty coatings, membranes, or high-performance engineering plastics. [2]

Intermediate for Complex Molecule Synthesis Requiring Controlled Acylation

In multi-step syntheses of pharmaceuticals or functional dyes containing sensitive functional groups, the slightly moderated reactivity of this acyl chloride can be leveraged. It allows for selective acylation of a target amine or alcohol in the presence of other potentially reactive sites, improving overall yield and reducing the need for extensive protecting group chemistry.

Application Selection Guide

Application
Selection Property
Validation Focus
Triphenylene-based discotic liquid crystal synthesis for organic electronics research
Dual Dhd/ND mesophase enabled by 3,5-dimethyl substitution
Phase characterization by POM/DSC
Controlled polymerization initiator for well-defined side-chain liquid crystal polymers
Sterically moderated acyl chloride reactivity
Polymerization kinetics and polydispersity control
High-fidelity monomer for structure-property relationship studies
Elevated purity baseline for complex monomer
Impurity profiling and batch-to-batch reproducibility

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

254.1073575 g/mol

Monoisotopic Mass

254.1073575 g/mol

Heavy Atom Count

17

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